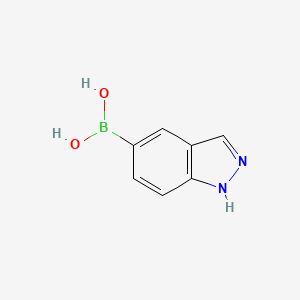

1H-Indazole-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-indazol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-5(3-6)4-9-10-7/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVPGJWAMIADSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590551 | |

| Record name | 1H-Indazol-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-14-1 | |

| Record name | 1H-Indazol-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-5-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a bifunctional molecule featuring both an indazole scaffold and a boronic acid group, it serves as a crucial building block in the development of novel therapeutic agents. The indazole moiety is a "privileged scaffold" found in numerous biologically active compounds, including a variety of kinase inhibitors used in oncology.[1][2] The boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[3][4]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustration of its primary application in synthetic chemistry.

Core Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 338454-14-1 | [5][6][7] |

| Molecular Formula | C₇H₇BN₂O₂ | [7] |

| Molecular Weight | 161.95 g/mol | [7] |

| Appearance | Solid, White to off-white | [4] |

| Melting Point | 175-180 °C | [5][7] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available | |

| logP | Data not available | |

| Purity (Assay) | ≥95% | [7] |

| Storage Temperature | 2-8 °C | [7][8] |

| SMILES | OB(O)c1ccc2[nH]ncc2c1 | |

| InChI Key | CLVPGJWAMIADSY-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for the consistent and accurate characterization of research compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The range observed for this compound (175-180 °C) is characteristic of a solid organic compound.[5]

Protocol:

-

Sample Preparation: A small amount of dry, powdered this compound is placed on a clean, dry surface. The open end of a glass capillary tube is jabbed into the powder to collect a small sample.

-

Packing: The capillary tube is inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid tightly into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

The sample is heated at a moderate rate until the temperature is approximately 20 °C below the expected melting point.

-

The heating rate is then reduced significantly, to about 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample has liquefied is recorded as the end of the melting range.

-

-

Purity Assessment: A sharp melting range (e.g., within 1-2 °C) typically indicates high purity, whereas a broad range can suggest the presence of impurities.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound in a given solvent.[9][10]

Protocol:

-

Preparation: An excess amount of solid this compound is added to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The use of excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C). The samples are agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[9][11]

-

Phase Separation: After equilibration, the suspension is allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: A standard calibration curve is generated using solutions of known concentrations of the compound to ensure accurate quantification of the solubility sample.

pKa Determination (Potentiometric Titration)

The acidity constant (pKa) is a measure of the strength of an acid in solution. For boronic acids, the pKa is a critical parameter as it governs the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate form, which is reactive towards diols.[12][13] Potentiometric titration is a common and reliable method for its determination.[14]

Protocol:

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized, CO₂-free water. A small amount of a co-solvent like DMSO may be necessary if aqueous solubility is low.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode and a micro-burette are immersed in the solution. The setup is stirred continuously.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized. Specialized software can be used to calculate the pKa from the titration data using derivatives of the curve.

Application in Drug Discovery: Suzuki-Miyaura Coupling

This compound is most frequently utilized as a key coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process allows for the efficient synthesis of 5-aryl or 5-heteroaryl indazole derivatives.[3][15] These structures are central to many potent and selective kinase inhibitors targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and ASK1 pathways.[16][17][18] The workflow below illustrates this critical synthetic application.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 338454-14-1 [m.chemicalbook.com]

- 7. This compound, >=95% - Yorlab [yorlab.co.uk]

- 8. 1H-吲唑-5-硼酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. DSpace [kuscholarworks.ku.edu]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. ias.ac.in [ias.ac.in]

- 18. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Indazole-5-boronic acid (CAS: 338454-14-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-5-boronic acid, with the CAS number 338454-14-1, is a versatile heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and materials science.[1] Its unique structural features, particularly the presence of a reactive boronic acid moiety on the indazole scaffold, make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug discovery as a crucial intermediate for kinase inhibitors and in fragment-based drug discovery (FBDD).

Physicochemical Properties

This compound is typically a white to off-white solid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 338454-14-1 | [1] |

| Molecular Formula | C₇H₇BN₂O₂ | [1] |

| Molecular Weight | 161.96 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 175-180 °C | |

| Purity | ≥95% (HPLC) | [1] |

| Storage | 2-8°C |

Synthesis

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the provided search results, the synthesis of indazole derivatives and their subsequent functionalization are well-documented. A general approach to synthesize substituted indazoles often involves the cyclization of ortho-substituted phenylhydrazines or related precursors. For the introduction of the boronic acid group at the 5-position, a common strategy would involve the use of a pre-functionalized starting material, such as a 5-bromo-1H-indazole, followed by a metal-halogen exchange and subsequent reaction with a trialkyl borate.

A plausible synthetic workflow is depicted below:

Caption: A general synthetic workflow for this compound.

Key Applications in Drug Discovery

The primary utility of this compound lies in its application as a key building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. Its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, enabling the construction of diverse molecular scaffolds.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound (like this compound) and an aryl or vinyl halide or triflate, catalyzed by a palladium complex.[2][3][4] This reaction is central to the synthesis of many pharmaceutical agents.

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound is as follows:

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (General):

-

Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the aryl/heteroaryl halide (1-1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere throughout the reaction.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired coupled product.

Role in the Synthesis of Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors. This compound serves as a key intermediate for the synthesis of inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Table 2: Examples of Kinase Inhibitors Synthesized Using Indazole Scaffolds

| Target Kinase | Compound Class | Reported Activity (IC₅₀) | Reference |

| Tpl2 (MAP3K8) | Indazole derivatives | Micromolar to nanomolar | [5] |

| mTOR | Pyridinyl benzonaphthyridinones | Not specified | |

| PDK1 | 1H-benzo[d]imidazol-2-yl)-1H-indazoles | 80 nM and 94 nM for compounds 32 and 35, respectively | [6] |

| AXL | Indazole-based compounds (from FBDD) | Potent inhibition (specific values not in abstract) | [7] |

Signaling Pathways Targeted by Indazole-Based Inhibitors:

The following diagrams illustrate the signaling pathways in which the target kinases are involved. The indazole-based inhibitors, synthesized using this compound, act to disrupt these pathways.

Tpl2 (MAP3K8) Signaling Pathway:

Caption: Tpl2 signaling pathway and the point of inhibition.

mTOR Signaling Pathway:

Caption: mTOR signaling pathway and the point of inhibition.

PDK1 Signaling Pathway:

Caption: PDK1 signaling pathway and the point of inhibition.

AXL Signaling Pathway:

Caption: AXL signaling pathway and the point of inhibition.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments.[8][9] The indazole scaffold is an excellent starting point for FBDD due to its desirable physicochemical properties and its ability to form key interactions with protein targets. This compound and its derivatives can be used as fragments in initial screens.

A notable example is the discovery of indazole-based AXL kinase inhibitors through an FBDD approach.[7][10] An indazole fragment hit was identified in a high-concentration biochemical screen and subsequently optimized to yield a potent inhibitor.

FBDD Workflow:

The general workflow for an FBDD campaign is as follows:

References

- 1. chemimpex.com [chemimpex.com]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H-Indazole-5-boronic acid: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indazole-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its molecular structure, physicochemical properties, and its critical role as a synthetic intermediate, particularly in the construction of kinase inhibitors for drug discovery.

Core Molecular and Physical Properties

This compound is a stable, white to off-white solid at room temperature. Its core structure consists of a bicyclic indazole moiety functionalized with a boronic acid group at the 5-position. This arrangement makes it an ideal reagent for palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BN₂O₂ | [1][2] |

| Molecular Weight | 161.96 g/mol | [1][2] |

| CAS Number | 338454-14-1 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 175-180 °C | [3] |

| Purity | ≥95% (HPLC) | [1][2] |

| SMILES String | OB(O)c1ccc2[nH]ncc2c1 | [3] |

| InChI Key | CLVPGJWAMIADSY-UHFFFAOYSA-N | [3] |

Molecular Structure

The structure of this compound, featuring a fused benzene and pyrazole ring system, is a prevalent scaffold in medicinal chemistry. The presence of the boronic acid functional group at the C5 position is pivotal for its utility in Suzuki-Miyaura cross-coupling reactions.

Caption: 2D representation of this compound.

Experimental Protocols

Representative Synthesis of this compound via Lithiation-Borylation

This protocol describes a plausible synthesis route from commercially available 5-bromo-1H-indazole. Note: This is a representative procedure and should be optimized for specific laboratory conditions.

Materials:

-

5-Bromo-1H-indazole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 5-bromo-1H-indazole.

-

Dissolution: Anhydrous THF is added via syringe, and the mixture is stirred until the starting material is fully dissolved.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium is added dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is then stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate is added dropwise at -78 °C. The reaction is allowed to stir at this temperature for an additional hour and then warmed slowly to room temperature overnight.

-

Quenching and Acidification: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours at room temperature to hydrolyze the boronate ester.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

Aryl boronic acids can be challenging to purify via standard silica gel chromatography. Recrystallization is often the preferred method.

Representative Recrystallization Protocol:

-

The crude this compound is dissolved in a minimal amount of a hot solvent, such as a mixture of ethanol and water or acetone and water.[1]

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

Detailed experimental spectra (¹H NMR, ¹³C NMR, FT-IR) for this compound are not widely published. Characterization would typically involve the following techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of protons and carbons on the indazole ring and the presence of the boronic acid group.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as N-H and O-H stretches.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a valuable building block in the synthesis of complex organic molecules, most notably in the development of kinase inhibitors for potential cancer therapies.[2] The indazole scaffold is a known "privileged structure" that can interact with the ATP-binding site of various kinases.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the indazole ring and an aryl or heteroaryl halide, enabling the synthesis of a diverse library of potential kinase inhibitors.

General Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for the synthesis of a biaryl kinase inhibitor using this compound.

Caption: A typical experimental workflow for synthesizing kinase inhibitors.

Role in Targeting Signaling Pathways

While this compound itself is not biologically active in signaling pathways, the molecules synthesized from it are designed to be potent and selective inhibitors of various protein kinases. These kinases are often dysregulated in cancer and other diseases, playing crucial roles in cell proliferation, survival, and angiogenesis. Examples of kinase families targeted by indazole-based inhibitors include JNK, and others involved in oncogenic signaling.[4]

The logical relationship for the development of such inhibitors is depicted below.

References

An In-depth Technical Guide to the Synthesis of 1H-Indazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1H-Indazole-5-boronic acid, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The methodologies presented are based on established chemical transformations, offering a practical framework for laboratory synthesis.

Introduction

This compound and its derivatives, such as the pinacol ester, are highly valued intermediates in organic synthesis. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This capability allows for the efficient construction of complex molecules with diverse biological activities. The indazole scaffold itself is a key component in numerous therapeutic agents, and the ability to functionalize it at the 5-position with a boronic acid moiety opens up a vast chemical space for drug discovery and the development of new crop protection agents.

Primary Synthetic Pathway: Multi-step Synthesis from 5-Bromo-1H-indazole

The most common and reliable approach to the synthesis of this compound begins with the readily available starting material, 5-bromo-1H-indazole. This pathway involves a three-step sequence:

-

N-Protection: The indazole nitrogen is protected to prevent side reactions in the subsequent borylation step. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.

-

Miyaura Borylation: The protected 5-bromo-1H-indazole undergoes a palladium-catalyzed reaction with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to install the boronic acid pinacol ester at the 5-position.

-

Deprotection and Hydrolysis: The Boc protecting group is removed, and the pinacol ester is hydrolyzed to yield the final this compound.

Experimental Protocols

Step 1: Synthesis of 1-Boc-5-bromo-1H-indazole

This procedure details the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

Methodology:

To a solution of 5-bromo-1H-indazole (1.0 equivalent) in dichloromethane (DCM), 4-dimethylaminopyridine (DMAP) (1.0 equivalent) is added. The reaction mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc anhydride) (1.0 equivalent) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for 15 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-bromo-1H-indazol-3-amine | [1] |

| Yield | 62% | [2] |

| Purity | >95% (typically) | Assumed based on standard procedures |

| Appearance | Gummy solid to transparent crystals | [2] |

Note: The cited procedure is for a similar substrate, 5-bromo-1H-indazol-3-amine, and serves as a representative method.

Step 2: Synthesis of 1-Boc-1H-indazole-5-boronic acid pinacol ester

This step involves the palladium-catalyzed Miyaura borylation to introduce the boronate ester.

Reaction Scheme:

Methodology:

A mixture of 1-Boc-5-bromo-1H-indazole (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (KOAc) (1.5 equivalents), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 equivalents) in anhydrous 1,4-dioxane is degassed and then heated at 80-85 °C under a nitrogen atmosphere for several hours until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Aryl Bromide | General Miyaura Borylation |

| Yield | Moderate to high (typically 60-90%) | Based on similar reactions |

| Purity | >95% (typically) | Assumed based on standard procedures |

| Appearance | Beige to brownish powder or solid | [3] |

Note: This is a general procedure for Miyaura borylation. Optimization of catalyst, base, and solvent may be required for this specific substrate.

Step 3: Synthesis of this compound

This final step involves the deprotection of the Boc group and hydrolysis of the pinacol ester.

Reaction Scheme:

References

A Technical Guide to the Applications of 1H-Indazole-5-boronic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive review of the key applications of 1H-Indazole-5-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The unique chemical properties of this compound, particularly the presence of the indazole scaffold and the boronic acid moiety, have positioned it as a crucial intermediate in the development of targeted therapeutics, most notably in the realm of oncology. This document will delve into its primary applications, provide detailed experimental protocols for its synthesis and use in Suzuki-Miyaura coupling, and present quantitative data on the biological activity of its derivatives.

Core Applications in Medicinal Chemistry

The indazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a key starting material for the synthesis of a wide array of biologically active molecules, primarily through the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[1] Its derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Kinase Inhibitors in Oncology

Derivatives of this compound have been extensively explored as potent and selective kinase inhibitors. The indazole core often acts as a hinge-binding motif, while the boronic acid functionality allows for the introduction of diverse substituents to target specific regions of the kinase active site.

Polo-like Kinase 4 (PLK4) Inhibitors: Overexpression of PLK4, a key regulator of centriole duplication, is implicated in several cancers. Novel indazole-based PLK4 inhibitors have been developed, with some compounds exhibiting exceptional potency.[1] For instance, compound C05 demonstrated a kinase inhibitory activity with an IC50 value of less than 0.1 nM.[1] This compound also showed potent antiproliferative effects against various cancer cell lines.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a known driver of tumorigenesis. Several series of 1H-indazole derivatives have been synthesized and evaluated as FGFR inhibitors.[2] For example, one of the most potent FGFR1 inhibitors identified, compound 7r , exhibited an IC50 of 2.9 nM in enzymatic assays and 40.5 nM in cellular assays.[2]

Tyrosine Threonine Kinase (TTK) Inhibitors: TTK, also known as Mps1, is a critical component of the spindle assembly checkpoint, making it an attractive target for cancer therapy. Indazole-based compounds have been developed as potent TTK inhibitors, with compounds like CFI-400936 showing an IC50 of 3.6 nM.

Other Kinase Targets: this compound is also a reactant in the synthesis of inhibitors for other important cancer-related kinases, including mTOR and Tpl2.

General Anticancer Agents

Beyond specific kinase inhibition, derivatives of this compound have demonstrated broad antiproliferative activity against various cancer cell lines. Compound 2f , for example, showed potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 μM across several cancer cell lines. Mechanistic studies revealed that this compound induces apoptosis and inhibits cancer cell migration and invasion.

Quantitative Data Summary

The following tables summarize the biological activity of key compounds derived from 1H-indazole scaffolds, showcasing their potential as therapeutic agents.

| Compound ID | Target Kinase | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cellular Assay) | Reference |

| C05 | PLK4 | < 0.1 nM | IMR-32 (Neuroblastoma) | 0.948 µM | [1] |

| MCF-7 (Breast Cancer) | 0.979 µM | [1] | |||

| H460 (Non-small cell lung) | 1.679 µM | [1] | |||

| 7r | FGFR1 | 2.9 nM | - | 40.5 nM | [2] |

| 7n | FGFR1 | 15.0 nM | - | 642.1 nM | [2] |

| CFI-400936 | TTK | 3.6 nM | - | - | |

| 2f | - | - | A549 (Lung) | 1.15 µM | |

| 4T1 (Breast) | 0.23 µM | ||||

| HepG2 (Liver) | 0.52 µM | ||||

| HCT116 (Colon) | 0.41 µM | ||||

| U251 (Glioblastoma) | 0.35 µM |

Core Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in organic synthesis is its use as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, allowing for the efficient synthesis of complex biaryl and heteroaryl structures. The boronic acid group is readily converted to a more reactive organopalladium species in the catalytic cycle, which then couples with an organic halide or triflate.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound, this compound, and a general protocol for its application in Suzuki-Miyaura cross-coupling reactions to generate biologically active derivatives.

Synthesis of this compound

This protocol is based on a standard lithiation-borylation procedure, a common method for the preparation of aryl boronic acids from the corresponding aryl halides.

Materials:

-

5-Bromo-1H-indazole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture may change color, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (or its pinacol ester derivative) (1.2 eq)

-

Aryl/heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4) (0.05 eq)

-

Base (e.g., K2CO3, Cs2CO3) (3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, DME/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

-

Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the application of this compound.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by an indazole derivative.

Caption: Logical workflow for the development of indazole-based drug candidates.

Conclusion

This compound has firmly established itself as a cornerstone in the synthesis of novel therapeutic agents, particularly in the field of oncology. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a robust and flexible platform for the generation of diverse molecular libraries. The resulting indazole derivatives have demonstrated remarkable potency and selectivity against a range of clinically relevant protein kinases. This technical guide has provided a snapshot of the key applications, quantitative biological data, and detailed experimental protocols associated with this important chemical entity. As the demand for targeted therapies continues to grow, the applications of this compound are poised to expand, further solidifying its role in the future of drug discovery and development.

References

Technical Guide: Spectroscopic and Application Data for 1H-Indazole-5-boronic acid and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, verified spectroscopic data for 1H-Indazole-5-boronic acid is scarce. This guide utilizes comprehensive data for a closely related and synthetically relevant precursor, N-Boc-indazole-5-boronic acid pinacol ester , from peer-reviewed literature. This data serves as a robust reference for researchers working with this class of compounds.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its indazole core is a recognized pharmacophore present in numerous kinase inhibitors and other therapeutic agents. The boronic acid moiety makes it an ideal coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. This guide provides key spectroscopic data and experimental context for a protected form of this valuable reagent, alongside a visualization of its primary application in Suzuki-Miyaura coupling.

Spectroscopic Data: N-Boc-Indazole-5-boronic Acid Pinacol Ester

The following data is for the N-Boc protected pinacol ester of this compound, a stable and commonly used intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 1. Chemical structure of N-Boc-indazole-5-boronic acid pinacol ester.

Figure 1. Chemical structure of N-Boc-indazole-5-boronic acid pinacol ester.

| ¹H NMR (600 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Description |

| 8.23 | s, 1H |

| 8.17 | d, J = 8.4 Hz, 1H |

| 8.16 | s, 1H |

| 7.95 | d, J = 8.4 Hz, 1H |

| 1.73 | s, 9H |

| 1.37 | s, 12H |

| ¹³C NMR (125 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Description |

| 149.09 | |

| 141.27 | |

| 139.83 | |

| 134.67 | |

| 128.66 | |

| 125.56 | |

| 124.16 | br |

| 113.71 | |

| 84.80 | |

| 83.90 | |

| 28.07 | |

| 24.80 |

Mass Spectrometry (MS)

| High-Resolution Mass Spectrometry (HRMS-FIA) | |

| Calculated [M+Na]⁺ | 367.17996 |

| Found [M+Na]⁺ | 367.18018 |

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis and characterization of indazole derivatives and can be used as a reference for handling this compound and its analogs.

General NMR Spectroscopy Protocol

NMR spectra can be recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent resonance as the internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR). Data should be reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constants (in Hz), and integration.

General Mass Spectrometry Protocol

High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) or field-ionization analysis (FIA) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are typically dissolved in a suitable solvent such as acetonitrile or methanol.

Synthesis of N-Boc-Indazole-5-boronic Acid Pinacol Ester

This synthesis involves a Miyaura borylation reaction, a common method for preparing boronic esters.

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules, particularly in drug discovery programs targeting kinases. The reaction couples the indazole moiety with an aryl or heteroaryl halide.

Solubility profile of 1H-Indazole-5-boronic acid in common lab solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 1H-Indazole-5-boronic acid in common laboratory solvents. Directed at researchers, scientists, and professionals in drug development, this document outlines the available solubility information, presents detailed experimental protocols for solubility determination, and visualizes key processes to facilitate practical application.

Introduction to this compound

This compound is a versatile building block in organic synthesis, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility in the synthesis of complex organic molecules makes it a valuable compound in medicinal chemistry and materials science.[1] An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Compound Properties:

| Property | Value | Reference |

| CAS Number | 338454-14-1 | [1][2][3] |

| Molecular Formula | C₇H₇BN₂O₂ | [1][2][3][4] |

| Molecular Weight | 161.95 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | 175-180 °C | [2][3] |

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively available in public literature. However, qualitative information and data from analogous compounds, such as phenylboronic acid, can provide valuable insights into its expected solubility behavior. The solubility of boronic acids is generally influenced by the polarity of the solvent and the nature of substituents on the aromatic ring.[6]

Qualitative Solubility of Boronic Acids

General literature suggests that boronic acids exhibit a range of solubilities. For instance, phenylboronic acid has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7][8][9] The hydroxyl groups of the boronic acid moiety can participate in hydrogen bonding, which influences their solubility in polar solvents.[10]

Analogous Quantitative Data: Solubility of Phenylboronic Acid

Due to the lack of specific data for this compound, the following table presents the solubility of the parent compound, phenylboronic acid, in various organic solvents. This information can serve as a useful proxy for estimating the solubility behavior of this compound. The data is presented as the temperature at which a specific mole fraction of the solute dissolves.

| Solvent | Mole Fraction (x) | Temperature (°C) |

| Chloroform | 0.05 | ~40 |

| 3-Pentanone | 0.10 | ~30 |

| Acetone | 0.10 | ~25 |

| Dipropyl ether | 0.15 | ~35 |

| Methylcyclohexane | 0.005 | ~50 |

Note: Data is estimated from graphical representations in cited literature and should be used as a general guideline.[7][9]

Experimental Protocol for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[6][7][10][11] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[10]

Materials and Equipment

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser beam and photodetector for turbidity measurement

-

Analytical balance

Procedure

-

Sample Preparation : Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[10][11]

-

Heating and Stirring : Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min).[10][11]

-

Turbidity Monitoring : Continuously monitor the turbidity of the solution. This can be done by observing the scattering of a laser beam passing through the solution or by using a luminance probe to measure the intensity of light transmission.[10][11]

-

Determination of Dissolution Temperature : Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition. A sharp increase in measured light intensity will indicate this point.[10][11]

-

Data Collection : Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve, plotting solubility (in mole fraction or g/100g of solvent) versus temperature.[11]

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a key synthetic application of this compound.

Caption: Workflow for the dynamic method of solubility determination.

Caption: Key application: Suzuki-Miyaura cross-coupling reaction.

Conclusion

While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this guide provides a framework for researchers to understand and determine its solubility profile. By utilizing analogous data and employing the detailed experimental protocol, scientists can effectively work with this important synthetic building block. The provided visualizations offer a clear overview of both the solubility determination process and a primary application, facilitating a more informed approach to its use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-インダゾール-5-ボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, >=95% - Yorlab [yorlab.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. 1H-吲唑-5-硼酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of Indazole Boronic Acids in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] This technical guide delves into the significant biological activities of molecules synthesized using indazole boronic acids, with a primary focus on their applications in oncology and kinase inhibition. While indazole boronic acids are predominantly versatile synthetic intermediates, their role in accessing potent, biologically active molecules is paramount.[3][4]

Indazole Boronic Acids: Key Synthetic Intermediates

Indazole boronic acids and their corresponding pinacol esters are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[3][4] This palladium-catalyzed carbon-carbon bond-forming reaction allows for the efficient and modular synthesis of complex indazole derivatives by coupling the indazole core to various aryl or heteroaryl partners.[5] This synthetic flexibility is a key driver in the exploration of the chemical space around the indazole scaffold, leading to the discovery of potent and selective drug candidates.

The general workflow for utilizing indazole boronic acids in the discovery of new kinase inhibitors is depicted below.

Anticancer Activity of Indazole Derivatives

A significant body of research has focused on the development of indazole-containing compounds as anticancer agents.[6][7][8] These derivatives have demonstrated potent activity against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

One notable example is the synthesis of a series of indazole derivatives where a key step involves the reaction with corresponding boronic acid pinacol esters.[7] Within this series, compound 2f exhibited potent growth inhibitory activity against several cancer cell lines.[7] Treatment of the 4T1 breast cancer cell line with compound 2f was shown to inhibit cell proliferation and colony formation, and to dose-dependently promote apoptosis.[6][7] This pro-apoptotic effect was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[6]

Quantitative Data: In Vitro Antiproliferative Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [7] |

| 2f | A549 (Lung) | 1.15 | [7] |

| 2f | HCT116 (Colon) | 0.54 | [7] |

| 2f | MCF-7 (Breast) | 0.31 | [7] |

Kinase Inhibition: A Major Mechanism of Action

Many of the anticancer properties of indazole derivatives can be attributed to their ability to inhibit protein kinases.[9] The indazole scaffold serves as an effective pharmacophore for ATP-competitive kinase inhibitors.[10] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[9] The synthesis of indazole-substituted purines and pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors often utilizes indazole-6-boronic acid as a reactant.[3]

The mechanism of action of many indazole-based kinase inhibitors involves targeting key kinases in oncogenic signaling pathways. For example, the vascular endothelial growth factor receptor (VEGFR) is a critical target in angiogenesis, and its inhibition can starve tumors of their blood supply.

Quantitative Data: Kinase Inhibitory Activity

| Compound/Scaffold ID | Target Kinase(s) | IC50 (Enzymatic Assay) | Reference |

| Pazopanib | VEGFR-2 | 30 nM | [11] |

| Indazole-pyrimidine sulfonamide (13i) | VEGFR-2 | 34.5 nM | [11] |

| CFI-400945 | PLK4 | 2.8 nM | [11] |

| Compound 102 (1H-indazole-4-carboxamide) | FGFR1 | 30.2 ± 1.9 nM | [11] |

| 3-Amino-1H-indazol-6-yl-benzamide (Cpd. 4) | FLT3, PDGFRα, c-Kit | <1 nM, 8 nM, 10 nM | [11] |

| Indazole Carboxamide 93a | TTK/Mps1 | 2.9 nM | [12] |

| Entrectinib (127) | ALK | 12 nM | [1] |

| Compound 109 | EGFR T790M, EGFR | 5.3 nM, 8.3 nM | [1] |

Other Biological Activities

Beyond cancer and kinase inhibition, indazole derivatives have been investigated for a range of other pharmacological properties, including:

-

Anti-inflammatory Activity : Some indazole derivatives have been developed as selective COX-2 inhibitors.[13]

-

Antimicrobial and Antiprotozoal Activity : Certain 2H-indazole derivatives have shown potent activity against various protozoa and fungi.[14]

-

Neuroprotective Effects : Indazole-based compounds have been explored as inhibitors of enzymes implicated in neurodegenerative diseases.[2]

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Purified kinase enzyme of interest

-

Kinase-specific substrate

-

Test compounds (indazole derivatives)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

-

Add 2.5 µL of a 2x kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of 2x ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[12]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[15][16]

Materials:

-

Human cancer cell line (e.g., HeLa, A549, MCF-7)

-

Test compounds (indazole derivatives)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[17]

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][16]

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[12]

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[15]

Conclusion

Indazole boronic acids are indispensable tools in the synthesis of a diverse range of biologically active indazole derivatives. Their utility in facilitating Suzuki-Miyaura cross-coupling reactions has enabled the rapid development of extensive compound libraries, leading to the discovery of potent inhibitors of various enzymes, particularly protein kinases. The resulting indazole-containing molecules have demonstrated significant promise as anticancer, anti-inflammatory, and antimicrobial agents, with several compounds advancing into clinical use. The continued exploration of novel synthetic routes and biological targets for compounds derived from indazole boronic acids holds great potential for the future of drug discovery.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scientificlabs.com [scientificlabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

A Technical Guide to 1H-Indazole-5-boronic acid: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-5-boronic acid is a pivotal reagent in contemporary medicinal chemistry and organic synthesis. Its utility is most pronounced in the construction of complex heterocyclic scaffolds, which are central to the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and subsequent use in Suzuki-Miyaura cross-coupling reactions, and its application in the context of inhibiting key cellular signaling pathways relevant to cancer biology.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, suitable for most laboratory applications. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Number | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich (MilliporeSigma) | 724017 | ≥95% | 250MG, 1G, 5G | 338454-14-1 |

| Chem-Impex International | 29055 | ≥95% (HPLC) | 1g, 5g, 25g | 338454-14-1 |

| Fisher Scientific | AA72401730 | ≥95% | 250mg, 1g | 338454-14-1 |

| Santa Cruz Biotechnology | sc-273391 | - | 1g, 5g | 338454-14-1 |

| Biosynth | 3D-FI29055 | Min. 95% | 25g, 50g | 338454-14-1 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₇BN₂O₂ |

| Molecular Weight | 161.95 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 175-180 °C |

| Storage Temperature | 2-8°C |

| SMILES | OB(O)c1ccc2[nH]ncc2c1 |

| InChI Key | CLVPGJWAMIADSY-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor, such as 4-bromo-2-methylaniline. The first step involves the formation of 5-bromo-1H-indazole, which is then converted to the desired boronic acid.

Step 1: Synthesis of 5-bromo-1H-indazole [1]

This procedure involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.

-

Materials: 4-bromo-2-methylaniline, chloroform, acetic anhydride, potassium acetate, isoamyl nitrite, concentrated hydrochloric acid, 50% sodium hydroxide, ethyl acetate, heptane.

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

-

Add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the solution for 50 minutes.

-

Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the mixture.

-

Heat the reaction mixture to reflux (68°C) and maintain for 20 hours.

-

Cool the mixture to 25°C and remove the volatile components under reduced pressure.

-

Add water (225 mL) in portions and distill the azeotrope to remove remaining volatiles.

-

Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

-

Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

-

Cool the solution to 20°C and basify to pH 11 by the controlled addition of 50% sodium hydroxide (approx. 520 g) while keeping the temperature below 37°C.

-

Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a pad of celite.

-

Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, wash with brine (240 mL), and dry over magnesium sulfate.

-

Filter the solution through a silica gel pad (45 g) with ethyl acetate as the eluent.

-

Concentrate the eluant by rotary evaporation, adding heptane (total of 0.45 L) during distillation until a dry solid remains.

-

Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.

-

Step 2: Conversion of 5-bromo-1H-indazole to this compound

This step involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent hydrolysis.

-

Materials: 5-bromo-1H-indazole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, 1 M hydrochloric acid, diethyl ether.

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1H-indazole (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate (3.0 eq) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C, and stir for 1 hour.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield this compound.

-

Suzuki-Miyaura Cross-Coupling Protocol

This compound is a key building block for the synthesis of kinase inhibitors. The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide.

-

Materials: this compound (1.0 eq), aryl halide (e.g., 4-bromopyridine, 1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₂CO₃, 2.0 eq), solvent (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Procedure:

-

To a Schlenk flask or a sealable reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system to the reaction mixture via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

-

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The indazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Many potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, are synthesized using this compound.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] In many cancers, this pathway is overactive, leading to uncontrolled cell growth and resistance to apoptosis.

References

Technical Guide: Safety, Handling, and Storage of 1H-Indazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key applications of 1H-Indazole-5-boronic acid. The content is intended to support laboratory safety and experimental design for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid, off-white to white powder. It is a versatile synthetic intermediate, particularly in the development of pharmaceuticals.[1][2]

| Property | Value | Reference |

| CAS Number | 338454-14-1 | [3][4] |

| Molecular Formula | C₇H₇BN₂O₂ | [1][3][4] |

| Molecular Weight | 161.95 g/mol | [1][4][5] |

| Melting Point | 175-180 °C | [3][4][5][6] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [3][4][5] |

Safety and Hazard Information

This compound is classified as harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[3][5][7] Adherence to safety guidelines is crucial.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.[3][4][5][8] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[7][9] |

| P270 | Do not eat, drink or smoke when using this product.[9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7][9] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7][9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow for ensuring safety when handling this compound is outlined below.

Storage Conditions

-

Atmosphere: The compound can be air-sensitive. For long-term storage, it is recommended to store under an inert atmosphere such as nitrogen or argon.[10]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Incompatibilities: Avoid strong oxidizing agents.

Experimental Protocols and Applications

This compound is a key building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is instrumental in forming carbon-carbon bonds to create more complex molecules, particularly in the synthesis of kinase inhibitors for cancer research.[2][3][11]

Representative Suzuki-Miyaura Coupling Protocol

The following is a generalized protocol based on typical conditions for Suzuki-Miyaura reactions involving heteroaryl boronic acids.[10][12][13] Researchers should optimize conditions for their specific substrates.

Objective: To couple this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, isopropanol)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Preparation: In a Schlenk flask under an inert atmosphere, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if used).

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 140°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Role in Kinase Inhibitor Synthesis

This compound is a reactant for the synthesis of inhibitors targeting key signaling pathways in cancer, such as the Tpl2 and mTOR pathways.[3]

Tpl2 Signaling Pathway

Tumor progression locus 2 (Tpl2), also known as MAP3K8, is a kinase that activates downstream MAPK signaling cascades.[3][9] It plays a role in inflammation and has been implicated in tumorigenesis.[6] Tpl2 can activate both the MEK/ERK and the p38 MAPK pathways.[3]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[4][7][8] It is a downstream effector of the PI3K/AKT pathway and is frequently hyperactivated in various cancers.[1][4][5][7] The synthesis of mTOR inhibitors is a key strategy in cancer drug development.

References

- 1. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. onclive.com [onclive.com]

- 6. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]

- 7. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Indazole | 271-44-3 [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rise of Boronic Acids in Drug Discovery

An In-depth Technical Guide: Boronic Acids as Bioisosteres of Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide explores the critical role of boronic acids as bioisosteres for carboxylic acids in modern drug design. We delve into the physicochemical properties, binding interactions, and strategic applications that have established boronic acids as a pivotal functional group in the development of novel therapeutics. This document provides an in-depth analysis of their advantages, challenges, and the experimental methodologies crucial for their successful implementation.

The concept of bioisosterism, the substitution of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Carboxylic acids are ubiquitous in bioactive molecules due to their ability to form strong hydrogen bonds and salt bridges. However, their inherent acidity (typically with a pKa of 4-5) often leads to poor membrane permeability and rapid metabolism, limiting oral bioavailability.

Boronic acids have emerged as effective bioisosteres of carboxylic acids, offering a unique combination of properties that can overcome these limitations. With a vacant p-orbital, boron can act as a Lewis acid, enabling covalent interactions with nucleophilic residues in enzyme active sites, a mode of binding not accessible to carboxylic acids. This has led to the development of potent and selective inhibitors for various enzyme classes, most notably proteases.

Physicochemical Properties and Binding Interactions

A key distinction between boronic acids and carboxylic acids lies in their geometry and acidity. While carboxylic acids are planar, boronic acids can adopt both a trigonal planar (sp2 hybridized) and a tetrahedral (sp3 hybridized) geometry upon interaction with a nucleophile. This flexibility allows them to mimic the transition state of substrate hydrolysis in certain enzymes.

The pKa of boronic acids is typically higher (around 9) than that of carboxylic acids. This reduced acidity at physiological pH (7.4) means that boronic acids exist predominantly in their neutral, trigonal planar form, which enhances their ability to cross cell membranes. Upon entering the microenvironment of an enzyme's active site, the local polarity and presence of specific residues can facilitate the formation of the charged, tetrahedral boronate species, enabling strong binding.

Table 1: Comparison of Physicochemical Properties

| Property | Carboxylic Acids | Boronic Acids |

| Typical pKa | 4 - 5 | ~9 |

| Geometry | Trigonal Planar | Trigonal Planar / Tetrahedral |

| Primary Binding Interactions | Hydrogen Bonds, Salt Bridges | Covalent Bonds, Hydrogen Bonds |

| Charge at pH 7.4 | Predominantly Negative | Predominantly Neutral |